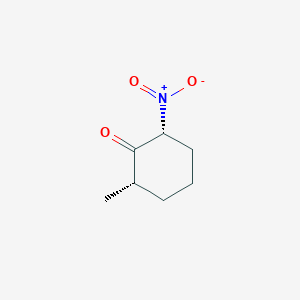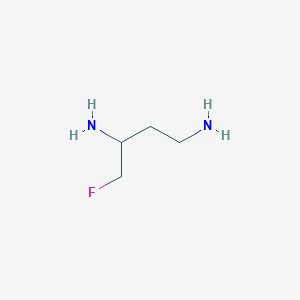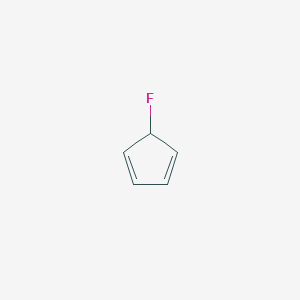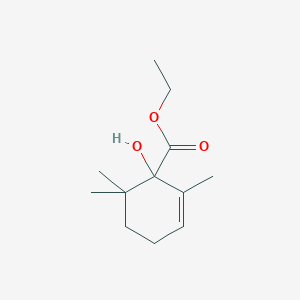
Ethyl 1-hydroxy-2,6,6-trimethylcyclohex-2-ene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-hydroxy-2,6,6-trimethylcyclohex-2-ene-1-carboxylate is an organic compound with a unique structure that includes a cyclohexene ring substituted with ethyl, hydroxy, and carboxylate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-hydroxy-2,6,6-trimethylcyclohex-2-ene-1-carboxylate typically involves the esterification of 1-hydroxy-2,6,6-trimethylcyclohex-2-ene-1-carboxylic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid, and it is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1-hydroxy-2,6,6-trimethylcyclohex-2-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Ethyl 1-oxo-2,6,6-trimethylcyclohex-2-ene-1-carboxylate.
Reduction: this compound.
Substitution: Various substituted ethyl 1-hydroxy-2,6,6-trimethylcyclohex-2-ene-1-carboxylates.
Applications De Recherche Scientifique
Ethyl 1-hydroxy-2,6,6-trimethylcyclohex-2-ene-1-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of Ethyl 1-hydroxy-2,6,6-trimethylcyclohex-2-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions, while the carboxylate group can act as a nucleophile in various reactions. These interactions can influence the compound’s reactivity and its role in different chemical and biological processes.
Comparaison Avec Des Composés Similaires
Ethyl 1-hydroxy-2,6,6-trimethylcyclohex-2-ene-1-carboxylate can be compared with similar compounds such as:
4-Hydroxy-2,6,6-trimethylcyclohex-1-enecarbaldehyde: This compound has a similar structure but with an aldehyde group instead of an ester group.
2,6,6-Trimethyl-2-cyclohexene-1,4-dione: This compound has a dione structure and different reactivity.
2,6,6-Trimethyl-1-cyclohexene-1-acetaldehyde: This compound has an acetaldehyde group and different applications.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
82147-57-7 |
|---|---|
Formule moléculaire |
C12H20O3 |
Poids moléculaire |
212.28 g/mol |
Nom IUPAC |
ethyl 1-hydroxy-2,6,6-trimethylcyclohex-2-ene-1-carboxylate |
InChI |
InChI=1S/C12H20O3/c1-5-15-10(13)12(14)9(2)7-6-8-11(12,3)4/h7,14H,5-6,8H2,1-4H3 |
Clé InChI |
ZMKIGMIAYHQWJF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(C(=CCCC1(C)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


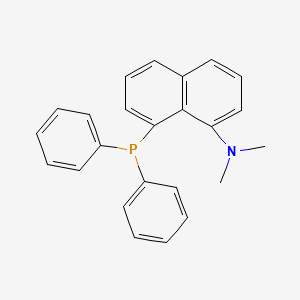
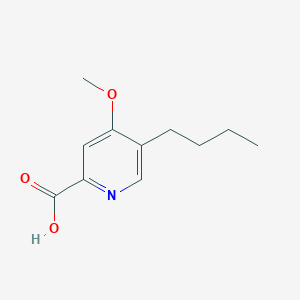
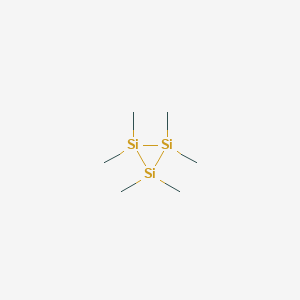
![2-Azabicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14418260.png)
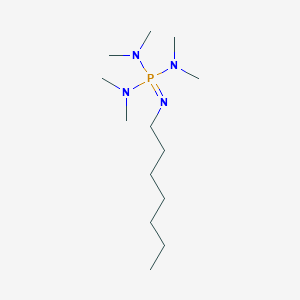
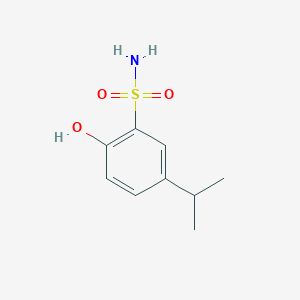
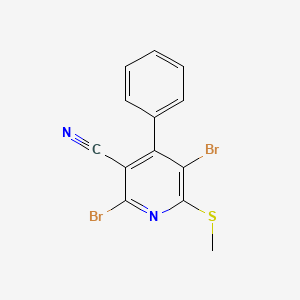
![4,4'-Dioctyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14418273.png)

![2,3-Dimethyl-5,6-bis(trifluoromethyl)bicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14418281.png)
